1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
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Overview
Description
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound belonging to the class of pyrimidine nucleosides. These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety. This specific compound is notable for its unique structure, which includes a sulfanylidenepyrimidinone moiety, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, including the protection of hydroxyl groups, formation of the pyrimidine ring, and subsequent deprotection. Common synthetic routes include:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxolan ring are often protected using silyl or acyl protecting groups to prevent unwanted reactions.
Formation of Pyrimidine Ring: The protected intermediate is then subjected to conditions that facilitate the formation of the pyrimidine ring. This step often involves the use of reagents such as phosphorus oxychloride (POCl3) and amines.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one can be compared with other pyrimidine nucleosides, such as:
Thymidine: Similar in structure but lacks the sulfanylidenepyrimidinone moiety.
Cytidine: Contains an amino group instead of the sulfanylidenepyrimidinone moiety.
Uridine: Lacks the methyl and sulfanylidenepyrimidinone moieties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O4S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-9(5)15)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6?,7-,8-/m1/s1 |
InChI Key |
PISWNSOQFZRVJK-SPDVFEMOSA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2CC([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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